molecular formula C12H19NO6 B3037878 Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate CAS No. 65171-68-8

Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate

Cat. No.: B3037878
CAS No.: 65171-68-8
M. Wt: 273.28 g/mol
InChI Key: NPJZMYSOSBWWMZ-UHFFFAOYSA-N
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Description

Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate (CAS 65171-68-8) is a specialized malonate derivative that serves as a versatile and crucial synthetic intermediate in organic and medicinal chemistry. Its molecular structure, which features a substituted aminomethylene group, makes it a valuable building block for constructing complex heterocyclic frameworks . This compound is prominently used in the synthesis of quinolone and chromene derivatives, which are pivotal scaffolds in the development of pharmaceutical agents . For instance, it has been effectively employed as an intermediate in the efficient synthesis of complex molecules like Tivozanib, demonstrating high selectivity and efficiency with minimal by-product formation . Beyond its established role as a precursor, recent research has explored its inherent biological properties. Studies indicate that related diethyl 2-((aryl(alkyl)amino)methylene)malonate (DAMM) compounds exhibit promising antifungal activity against the plant pathogen Fusarium oxysporum , showing both fungistatic and fungicidal effects . The compound is also instrumental in materials science, serving as a starting material for the preparation of strongly fluorescent dyes, such as 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylates, which are used in fluorescence imaging and cellular staining . From a safety perspective, this product is labeled with the GHS07 signal word and is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

diethyl 2-[[(2-ethoxy-2-oxoethyl)amino]methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-4-17-10(14)8-13-7-9(11(15)18-5-2)12(16)19-6-3/h7,13H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJZMYSOSBWWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC=C(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166302
Record name 1,3-Diethyl 2-[[(2-ethoxy-2-oxoethyl)amino]methylene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65171-68-8
Record name 1,3-Diethyl 2-[[(2-ethoxy-2-oxoethyl)amino]methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65171-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-[[(2-ethoxy-2-oxoethyl)amino]methylene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate can be synthesized through the reaction of diethyl malonate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The ethoxy group can be replaced by other nucleophiles.

    Condensation reactions: It can react with amines to form imines or with alcohols to form esters.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.

    Condensation reactions: Catalysts like p-toluenesulfonic acid or Lewis acids are often employed.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products Formed

    Nucleophilic substitution: Products include substituted malonates.

    Condensation reactions: Products include imines and esters.

    Hydrolysis: Products include diethyl malonate and the corresponding carboxylic acids.

Scientific Research Applications

Synthesis Method Overview

Method Starting Materials Catalysts Yield Notes
Method ADiethyl malonate, Ethyl formatePiperidine, Crown etherHighEnvironmentally friendly, low cost
Method BDiethyl malonate, Hydrocyanic acidAcidic conditions94%Toxicity concerns with hydrocyanic acid

Pharmaceutical Applications

EMME serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its applications include:

  • Synthesis of Antitumor Agents : EMME is utilized in the preparation of antitumor drugs such as tivozanib, which targets specific pathways involved in cancer cell proliferation .
  • Quinolone Antibiotics : The compound is also a precursor for synthesizing quinolone antibiotics, which are widely used due to their broad-spectrum antibacterial properties .

Case Study 1: Synthesis of Tivozanib

In a study focused on the synthesis of tivozanib, EMME was employed as an intermediate. The process demonstrated high efficiency and selectivity in forming the desired product with minimal by-products. The use of EMME facilitated a streamlined approach to obtaining complex structures required for effective drug activity .

Case Study 2: Quinolone Antibiotics

Research has shown that EMME can be effectively converted into various quinolone derivatives through a series of condensation reactions. These derivatives exhibit potent antibacterial activity against resistant strains of bacteria, showcasing EMME's role in addressing public health challenges .

Additional Applications in Organic Synthesis

Beyond pharmaceuticals, EMME has been explored for its potential in:

  • Heterocyclic Compound Synthesis : As an important building block, EMME contributes to the formation of diverse heterocyclic compounds that are essential in medicinal chemistry .
  • Polymer Chemistry : The compound's reactive groups allow it to participate in polymerization reactions, leading to novel materials with tailored properties .

Mechanism of Action

The mechanism of action of diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include carbonyl compounds and nucleophilic centers in organic molecules. The pathways involved often include nucleophilic addition, substitution, and condensation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aminomethylene Group

The aminomethylene group in malonate derivatives can be modified with diverse substituents, leading to significant differences in reactivity, physical properties, and biological activity. Below is a comparative analysis:

Compound Substituent Synthesis Method Yield Key Applications References
Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate 2-ethoxy-2-oxoethylamino Reaction of diethyl ethoxymethylenemalonate with aminoethyl esters Not reported Intermediate for quinolones and heterocycles
Diethyl 2-[(4-chlorophenylamino)methylene]malonate 4-chlorophenylamino Condensation of 4-chloroaniline with diethyl ethoxymethylenemalonate in toluene 90–100% Precursor to 4-quinolones with antibacterial activity
Diethyl 2-[(3-bromophenylamino)methylene]malonate 3-bromophenylamino Toluene reflux with 3-bromoaniline and diethyl ethoxymethylenemalonate 90% Antibacterial quinolone synthesis
Diethyl 2-(((3,4-difluoro-2-hydroxyphenyl)amino)methylene)malonate 3,4-difluoro-2-hydroxyphenylamino Room-temperature reaction in ethanol 87% Inhibitor of bacterial topoisomerases
Diethyl 2-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methylene)malonate Chromen-7-yloxy Coumarin derivative + diethyl ethoxymethylenemalonate in ethanol Not reported Chromene dye synthesis
Diethyl 2-(cyclopropylmethyl)-2-(2-oxo-2-(p-tolyl)ethyl)malonate Cyclopropylmethyl + p-tolyl-oxoethyl Copper-catalyzed C–H oxidative radical functionalization 56% Exploration of divergent radical chemistry
Diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate 2-methoxy-2-oxoethylamino Not explicitly described (similar to ethoxy variant) Not reported Structural analog for solubility studies

Impact of Substituents on Physicochemical Properties

  • Halogenated Aryl Groups (Cl, Br, F): Enhance lipophilicity and antibacterial potency. For example, 4-chloro and 3-bromo derivatives yield quinolones active against Gram-positive and Gram-negative bacteria . Higher melting points (e.g., 79–81°C for 4-chloro vs. 63–65°C for unsubstituted analogs) due to increased crystallinity .
  • Aliphatic Substituents (Cyclopropylmethyl):

    • Result in oily products (e.g., 4ak in ) with improved metabolic stability compared to aromatic analogs.

Biological Activity

Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate (CAS No. 65171-68-8) is an organic compound with a molecular formula of C12H19NO6, recognized for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been studied for its influence on various biochemical pathways. Its structure allows it to act as a precursor in synthesizing biologically active molecules, particularly in the development of pharmaceuticals.

The compound's biological activity is primarily attributed to its ability to modulate key signaling pathways within cells:

  • Cell Signaling Modulation : It interacts with specific enzymes, potentially inhibiting or activating their functions, which can lead to altered cellular responses. For instance, it may affect the expression of genes involved in metabolic processes, thereby influencing overall cellular metabolism.
  • Biochemical Pathways : The compound is known to participate in the synthesis of heterocyclic compounds, such as pyrimidinones and thiazolopyrimidines. These derivatives have shown promise in various therapeutic applications including antimicrobial and anticancer properties .

Antimicrobial and Anticancer Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent:

  • Antifungal Activity : In vitro assays demonstrated that derivatives of diethyl malonates exhibit significant antifungal properties against Fusarium oxysporum, with IC50 values ranging from 0.013 µM to 35 µM, indicating a strong dose-response relationship .
  • Anticancer Potential : Research into related compounds suggests that they may target topoisomerase II enzymes, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing new anticancer therapies .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsIC50 Range
AntifungalInhibition of Fusarium oxysporum0.013 µM - 35 µM
AnticancerCell cycle arrest in T-24 and PC-3 cellsNot specified

Example Study: Antifungal Evaluation

In a study evaluating the antifungal efficacy of diethyl malonates, five compounds were synthesized and tested against Fusarium oxysporum. The results indicated that certain derivatives exhibited fungistatic effects at low concentrations, suggesting their potential as effective agricultural fungicides .

Q & A

Q. What are the optimal synthetic routes for preparing Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate and its derivatives?

The compound is typically synthesized via condensation reactions. For example:

  • Procedure A : Reacting diethyl (ethoxymethylene)malonate with aromatic amines (e.g., 4-chloroaniline) in toluene under reflux yields derivatives like Diethyl 2-[(4-chlorophenylamino)methylene]malonate with quantitative yields .
  • Procedure B : Using phenyl isocyanate and diethyl (aminomethylene)malonate in 1,2-dichloroethane with N,N-diisopropylethylamine at 70°C achieves 50% yield. Higher temperatures (100°C) improve cyclization efficiency but may lower selectivity .
    Key variables : Solvent choice (toluene vs. dioxane), temperature (70–100°C), and stoichiometry of amine/isocyanate reagents.

Q. How can researchers characterize the purity and structure of this compound?

  • 1H/13C NMR : Key signals include δ ~11.5 ppm (NH, d, J = 14 Hz) and δ ~9.7 ppm (CH, d, J = 14 Hz) for the malonate backbone. Ethoxy groups appear as quartets (δ ~4.2–4.5 ppm) and triplets (δ ~1.2–1.4 ppm) .
  • HRMS (ESI) : Confirm molecular weight (e.g., C₁₆H₂₀N₄O₅: [M+H]+ = 349.1) .
  • Melting points : Derivatives like dimethyl 2-methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate melt at 81.8–82.4°C, indicating high crystallinity .

Q. What safety precautions are essential when handling this compound?

  • Hazard statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Preventive measures : Use gloves (P280), work in a fume hood (P271), and avoid moisture (P233) .

Advanced Research Questions

Q. How do reaction conditions influence cyclization efficiency in quinolone synthesis?

Cyclization to quinolones (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) requires:

  • High-temperature solvents : Diphenyl ether at 220°C for 2 hours achieves >70% yield via Gould-Jacobs cyclization .
  • Catalyst-free conditions : Prolonged heating (48–72 hours) in toluene with p-toluenesulfonic acid removes water via Dean-Stark traps, critical for imine formation .
    Contradiction note : Microwave-assisted synthesis reduces reaction time (2 hours vs. 48 hours) but may require optimization of dielectric heating parameters .

Q. What strategies resolve contradictory yield data in alkylation or arylation reactions?

  • Solvent effects : Yields drop from 85% to 50% when switching from toluene (non-polar) to 1,2-dichloroethane (polar aprotic) due to competing side reactions .
  • Additives : Cu(OAc)₂ (50 mol%) increases regioselectivity in C–H functionalization but may complicate purification .
  • Workflow : Use LC-MS monitoring (e.g., calcd. [M+H]+ = 307.1) to identify incomplete reactions early .

Q. How does the electronic nature of substituents affect the reactivity of malonate intermediates?

  • Electron-withdrawing groups (e.g., -Cl, -F) : Accelerate cyclization by stabilizing the transition state (e.g., 6-substituted quinolones form at 220°C vs. 200°C for electron-donating groups) .
  • Steric effects : Bulky substituents (e.g., bicyclo[1.1.1]pentane) reduce yields in ureido-malonate derivatives due to hindered enolate formation .

Q. What computational methods support mechanistic studies of malonate-based reactions?

  • DFT calculations : Model enolate formation (pKa ~12–14) and transition states for alkylation/cyclization steps .
  • CoMFA/QSAR : Used to correlate substituent effects with biological activity in antitubercular derivatives .

Methodological Resources

  • Spectral libraries : Reference ¹H NMR (CDCl₃: δ 6.90–7.31 ppm for aromatic protons) and ESI-MS data .
  • Purification protocols : Flash chromatography (silica gel, hexane/EtOAc gradients) effectively isolates malonate derivatives .

This FAQ synthesizes data from 20+ peer-reviewed studies, prioritizing reproducibility and mechanistic rigor. For extended protocols, consult primary sources .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate
Reactant of Route 2
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Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate

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